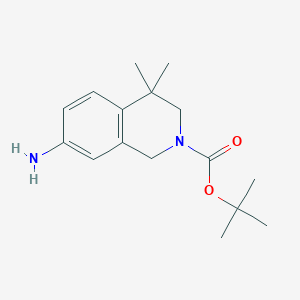

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tert-butyl ester group, an amino group, and a dihydroisoquinoline core, making it a versatile intermediate for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the tert-butyl ester and amino groups. Key steps may include:

Cyclization: Formation of the dihydroisoquinoline core through cyclization reactions.

Esterification: Introduction of the tert-butyl ester group using tert-butyl chloroformate or similar reagents.

Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro or nitroso group.

Reduction: Reduction of the dihydroisoquinoline core to a fully saturated isoquinoline.

Substitution: Nucleophilic substitution reactions at the amino group or ester group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce fully saturated isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Material Science:

Wirkmechanismus

The mechanism of action of tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dihydroisoquinoline core can engage in π-π stacking interactions, while the amino group can form hydrogen bonds with target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Unique due to its specific substitution pattern and functional groups.

Tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the 4,4-dimethyl substitution, leading to different reactivity and properties.

Tert-butyl 7-amino-4,4-dimethylisoquinoline-2(1H)-carboxylate: Fully aromatic isoquinoline core, resulting in different electronic properties.

Uniqueness

The presence of the 4,4-dimethyl substitution in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. This can influence its reactivity, stability, and interactions with molecular targets.

Biologische Aktivität

Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 645418-66-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 276.37 g/mol

- Density : 1.083 g/cm³

- Boiling Point : 396.8 °C

- LogP : 3.816 (indicating moderate lipophilicity)

These properties suggest that the compound may have favorable characteristics for bioavailability and interaction with biological targets.

Research indicates that compounds similar to tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline derivatives often act as modulators of various receptors. Notably, they may interact with dopamine receptors and other G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes.

Key Mechanisms:

- Dopaminergic Modulation : The compound may enhance dopaminergic transmission, which is relevant for treating neurological disorders.

- Allosteric Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) for dopamine receptors, potentially leading to improved therapeutic profiles with reduced side effects compared to traditional agonists .

Neuroprotective Effects

Research suggests that isoquinoline derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. For instance:

- In vitro studies have shown that these compounds can protect neuronal cells from damage induced by neurotoxins.

Anti-inflammatory Properties

Compounds in this class have also been associated with anti-inflammatory effects:

- They may inhibit pro-inflammatory cytokines and reduce the activation of inflammatory pathways.

Case Studies

- Study on Neuroprotective Effects : A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced neuronal death in a model of Parkinson's disease by modulating dopaminergic activity and reducing oxidative stress .

- Antitumor Activity Investigation : In another study, isoquinoline derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

Eigenschaften

IUPAC Name |

tert-butyl 7-amino-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)6-7-13(11)16(4,5)10-18/h6-8H,9-10,17H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHKRQNBHDKCFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620820 |

Source

|

| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645418-66-2 |

Source

|

| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.